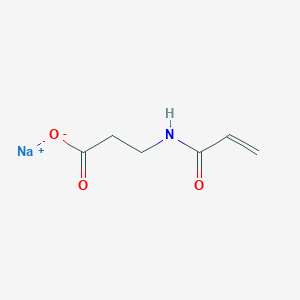
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride
Descripción general
Descripción
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride, also known as 3-E1-(6-MPY)P, is an organic compound that has been used in scientific research for a variety of purposes. It is a white, crystalline solid that is soluble in water and alcohol. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Methylene-linked Liquid Crystal Dimers and the Twist-bend Nematic Phase
This study focuses on the transitional properties of methylene-linked liquid crystal dimers, including 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and its analogs, demonstrating their role in forming a twist-bend nematic phase due to their bent geometry. This property is attributed to a negative bend elastic constant and highlights the potential application of such compounds in advanced liquid crystal technologies (Henderson & Imrie, 2011).
The Sources, Fate, and Toxicity of Chemical Warfare Agent Degradation Products
Although focused on chemical warfare agents, this review includes valuable insights into the degradation processes of various compounds, potentially relevant to understanding the environmental fate and breakdown mechanisms of 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride. It emphasizes the importance of considering persistent degradation products in environmental and occupational health assessments (Munro et al., 1999).
Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer
This review discusses the measurement of human urinary carcinogen metabolites as a method for obtaining information about tobacco and cancer, illustrating the role of analytical methods in detecting specific compounds and their metabolites in biological samples. Such methodologies could be adapted for monitoring the presence and metabolism of 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride in humans (Hecht, 2002).
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES
This paper presents the synthesis and analysis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, providing insights into the chemical properties and potential applications of structurally similar compounds in the field of organic chemistry. The methodologies and analyses detailed could be relevant for studying 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
3-ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.ClH/c1-4-11(5-2)9-12(14)13-8-6-7-10(3)15-13;/h6-8,11-12H,4-5,9,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKNMPADXUECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=N1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)









![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)


